molecular formula C16H20F3N3O3S B2491936 4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione CAS No. 2380170-63-6

4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione

Cat. No.: B2491936
CAS No.: 2380170-63-6
M. Wt: 391.41
InChI Key: MOLLNVYLJHDWHY-UHFFFAOYSA-N
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Description

4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, a piperazine ring, and a thiane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the trifluoromethyl-substituted pyridine derivative, followed by the formation of the piperazine ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-efficiency reactors, precise temperature control, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound’s properties may be leveraged in the development of new materials with specialized functions.

Mechanism of Action

The mechanism of action of 4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity, while the thiane-1,1-dione moiety can participate in redox reactions, influencing the overall biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione: shares similarities with other trifluoromethyl-substituted pyridine derivatives and piperazine-containing compounds.

    Unique Features: Its combination of trifluoromethyl, pyridine, piperazine, and thiane-1,1-dione moieties makes it unique, offering distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

4-[(1,1-dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3S/c17-16(18,19)14-9-13(1-4-20-14)22-6-5-21(11-15(22)23)10-12-2-7-26(24,25)8-3-12/h1,4,9,12H,2-3,5-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLLNVYLJHDWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CN2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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